METHYL 5-SULFANYLPENTANOATE
Overview
Description
METHYL 5-SULFANYLPENTANOATE is an organic compound with the molecular formula C6H12O2S. It is a methyl ester derivative of 5-mercaptopentanoic acid and contains a thiol group (-SH) attached to the fifth carbon of the pentanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL 5-SULFANYLPENTANOATE can be synthesized through several methods. One common approach involves the esterification of 5-mercaptopentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the thiol-ene reaction, where a thiol group is added to an alkene in the presence of a radical initiator. This method can be used to introduce the thiol group onto a pentanoate ester precursor .
Industrial Production Methods
Industrial production of methyl 5-mercaptopentanoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimizes by-products .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-SULFANYLPENTANOATE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
METHYL 5-SULFANYLPENTANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene reactions.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of methyl 5-mercaptopentanoate involves its thiol group, which can participate in redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can also interact with metal ions, forming complexes that may have catalytic or inhibitory effects on biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: Similar ester structure but lacks the thiol group, making it less reactive in redox and substitution reactions.
Ethyl pentanoate: Another ester with similar properties but different alkyl group, affecting its reactivity and applications.
Uniqueness
METHYL 5-SULFANYLPENTANOATE’s uniqueness lies in its thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, where its specific properties can be leveraged for various purposes .
Properties
IUPAC Name |
methyl 5-sulfanylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-8-6(7)4-2-3-5-9/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUJGZBRSXYOTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563300 | |
Record name | Methyl 5-sulfanylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83009-94-3 | |
Record name | Methyl 5-sulfanylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-sulfanylpentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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